3-Bromo-5-(difluoromethyl)anisole
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Overview
Description
3-Bromo-5-(difluoromethyl)anisole is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(difluoromethyl)anisole typically involves the bromination of 5-(difluoromethyl)anisole. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production methods for this compound often involve phase-transfer catalysis to enhance the reaction efficiency. The use of phase-transfer catalysts allows the reaction to proceed under milder conditions and improves the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethyl)anisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(difluoromethyl)anisole.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted anisoles.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 5-(difluoromethyl)anisole.
Scientific Research Applications
3-Bromo-5-(difluoromethyl)anisole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)anisole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoroanisole: Similar structure but with a fluorine atom instead of a difluoromethyl group.
3-Bromoanisole: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-Bromo-5-(difluoromethyl)anisole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties and reactivity. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJUAMVYSGFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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